1-methyl-N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-methyl-N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. Common reagents used in this step include hydrazine derivatives and β-diketones.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions. This step often requires the use of piperidine derivatives and suitable leaving groups.
Methylation: The final step involves the methylation of the nitrogen atoms in the compound. Methyl iodide or dimethyl sulfate are commonly used methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine derivatives in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-methyl-N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- (4-methylpiperidin-4-yl)carbamic acid tert-butyl ester
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the pyrazolopyrimidine core and the piperidine moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H24N6 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-methyl-N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H24N6/c1-13-7-9-25(10-8-13)19-22-17(16-12-20-24(3)18(16)23-19)21-15-6-4-5-14(2)11-15/h4-6,11-13H,7-10H2,1-3H3,(H,21,22,23) |
InChI Key |
RTVADIMNULBWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
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